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Compound of Interest

Compound Name:
2-Amino-5-iodo-3-methylbenzoic

Acid

Cat. No.: B050607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of halogenated derivatives of 2-

amino-3-methylbenzoic acid. The objective is to furnish researchers, scientists, and drug

development professionals with a comprehensive analysis of how halogen substitution at the 5-

position influences the spectroscopic properties of this scaffold. The data presented herein is

crucial for the structural elucidation, characterization, and quality control of these compounds in

various research and development settings.

Introduction
2-Amino-3-methylbenzoic acid and its halogenated analogues are important intermediates in

organic synthesis, particularly in the preparation of pharmaceuticals and other biologically

active molecules. Spectroscopic analysis is a cornerstone for the verification of their molecular

structures and for assessing purity. This guide focuses on a comparative analysis using key

spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-

Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass

Spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize the available and analogous spectroscopic data for the 5-

fluoro, 5-chloro, 5-bromo, and 5-iodo derivatives of 2-amino-3-methylbenzoic acid. Due to the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b050607?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


limited availability of published experimental data for all target compounds, data from closely

related analogues (lacking the 3-methyl group) are included for comparative purposes and are

noted accordingly.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H) and carbon (¹³C) atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Ar-H -NH₂ -CH₃ -COOH

2-Amino-3-

methylbenzoic

acid

6.6 - 7.8 ~5.5 (br s) 2.2 (s) ~11.0 (br s)

2-Amino-3-

methyl-5-

chlorobenzoic

acid

7.21 (d), 7.78 (d)

[1]
5.87 (s, 2H)[1] 2.10 (s, 3H)[1] 11.51 (s, 1H)[1]

2-Amino-5-

bromobenzoic

acid (analogue)

6.63 (d), 7.47

(dd), 7.95 (d)
~5.9 (br s) - ~11.0 (br s)

2-Amino-5-

fluorobenzoic

acid (analogue)

6.7-7.3 (m) ~5.8 (br s) - ~11.0 (br s)

2-Amino-5-

iodobenzoic acid

(analogue)

6.62 (d), 7.46

(dd), 7.94 (d)
~5.9 (br s) - ~11.0 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound C=O Aromatic C -CH₃

2-Amino-3-

methylbenzoic acid
~170 ~110-150 ~15

2-Amino-3-methyl-5-

chlorobenzoic acid
Data not available Data not available Data not available

2-Amino-5-

bromobenzoic acid

(analogue)

Data not available Data not available -

2-Amino-5-

fluorobenzoic acid

(analogue)

Data not available Data not available -

2-Amino-5-

iodobenzoic acid

(analogue)

~169 ~110-152 -

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the

absorption of infrared radiation.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)
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Functional Group
2-Amino-3-methylbenzoic
acid

Halogenated Derivatives
(General)

O-H (Carboxylic acid) 2500-3300 (broad) 2500-3300 (broad)

N-H (Amine) 3300-3500 (two bands) 3300-3500 (two bands)

C=O (Carboxylic acid) ~1680 ~1680-1700

C=C (Aromatic) 1450-1600 1450-1600

C-N ~1250-1350 ~1250-1350

C-Halogen -
550-850 (Br, Cl), 1000-1400

(F)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within a molecule. The

absorption maxima (λmax) are characteristic of the electronic transitions.

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compound λmax 1 λmax 2 Solvent

2-Amino-3-

methylbenzoic acid
~240 ~330 Ethanol

Halogenated

Derivatives (General

Trend)

Slight bathochromic or

hypsochromic shift

Slight bathochromic or

hypsochromic shift
Ethanol

2-Amino-3,5-

dibromobenzoic acid

(analogue)

224, 256 342 Ethanol[2]

2-Amino-3,5-

diiodobenzoic acid

(analogue)

230, 265 350 Ethanol[2]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elemental composition.

Table 5: Mass Spectrometry Data

Compound
Molecular Ion (M⁺) Peak
(m/z)

Key Fragmentation
Patterns

2-Amino-3-methyl-5-

fluorobenzoic acid
169 Loss of -OH, -COOH

2-Amino-3-methyl-5-

chlorobenzoic acid
185/187 (3:1 ratio) Loss of -OH, -COOH, -Cl

2-Amino-3-methyl-5-

bromobenzoic acid
229/231 (1:1 ratio) Loss of -OH, -COOH, -Br

2-Amino-3-methyl-5-

iodobenzoic acid
277 Loss of -OH, -COOH, -I

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the chemical environment of ¹H

and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3][4][5][6] A small amount of an

internal standard, such as tetramethylsilane (TMS), is often added for chemical shift

referencing.[7][8][9][10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://allanchem.com/deuterated-solvents-nmr-guide/
https://labinsights.nl/en/article/selection-guide-on-deuterated-solvents-for-nmr
https://www.benchchem.com/pdf/A_Comprehensive_Guide_to_Deuterated_Solvents_for_Non_Aqueous_NMR_Spectroscopy.pdf
https://isotope-science.alfa-chemistry.com/deuterated-solvents-for-nmr.html
https://www.chem.tamu.edu/rgroup/gladysz/documents/internalstandards.pdf
https://acanthusresearch.com/generalblog/quantitative-nmr-spectroscopy/
https://magritek.com/applications/analytical-nmr/
https://labchem-wako.fujifilm.com/us/category/docs/00624_doc01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR,

typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton

decoupling is typically used to simplify the spectrum, and a longer acquisition time and/or a

larger number of scans may be necessary due to the lower natural abundance of the ¹³C

isotope.

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals

are analyzed to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR instrument, and

the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are correlated with the

characteristic vibrational frequencies of different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and conjugation within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent

solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an
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absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g.,

200-400 nm). A baseline spectrum of the pure solvent is recorded first and subtracted from

the sample spectrum.

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity

(ε) are determined.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Ionization Method (Electron Ionization - EI): The sample is introduced into the ion source,

where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the

molecule to ionize and fragment.

Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Data Analysis: The mass spectrum shows the relative abundance of each ion. The molecular

ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation

pattern provides clues about the structure of the molecule. For halogenated compounds, the

isotopic distribution of the halogen atoms (e.g., ³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) results in characteristic

patterns in the mass spectrum.

Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of

halogenated 2-amino-3-methylbenzoic acids.
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Relationship between compound and spectroscopic techniques.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b050607?utm_src=pdf-body-img
https://www.benchchem.com/product/b050607?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b050607?utm_src=pdf-custom-synthesis
https://resolvemass.ca/qnmr-internal-standards/
https://pubmed.ncbi.nlm.nih.gov/25813162/
https://pubmed.ncbi.nlm.nih.gov/25813162/
https://allanchem.com/deuterated-solvents-nmr-guide/
https://allanchem.com/deuterated-solvents-nmr-guide/
https://labinsights.nl/en/article/selection-guide-on-deuterated-solvents-for-nmr
https://www.benchchem.com/pdf/A_Comprehensive_Guide_to_Deuterated_Solvents_for_Non_Aqueous_NMR_Spectroscopy.pdf
https://isotope-science.alfa-chemistry.com/deuterated-solvents-for-nmr.html
https://www.chem.tamu.edu/rgroup/gladysz/documents/internalstandards.pdf
https://acanthusresearch.com/generalblog/quantitative-nmr-spectroscopy/
https://magritek.com/applications/analytical-nmr/
https://labchem-wako.fujifilm.com/us/category/docs/00624_doc01.pdf
https://www.benchchem.com/product/b050607#spectroscopic-comparison-of-halogenated-2-amino-3-methylbenzoic-acids
https://www.benchchem.com/product/b050607#spectroscopic-comparison-of-halogenated-2-amino-3-methylbenzoic-acids
https://www.benchchem.com/product/b050607#spectroscopic-comparison-of-halogenated-2-amino-3-methylbenzoic-acids
https://www.benchchem.com/product/b050607#spectroscopic-comparison-of-halogenated-2-amino-3-methylbenzoic-acids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b050607?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

